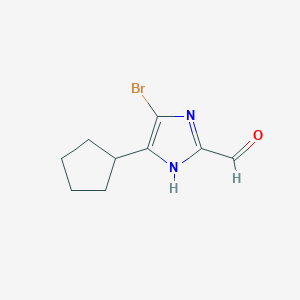
5-Bromo-4-cyclopentylimidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopentylimidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a cyclopentyl group at the 4-position, and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopentylimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a cyclopentyl-substituted imidazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow chemistry and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-cyclopentylimidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-4-cyclopentylimidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-cyclopentylimidazole-2-methanol.
Substitution: 5-Azido-4-cyclopentylimidazole-2-carbaldehyde.
Applications De Recherche Scientifique
5-Bromo-4-cyclopentylimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopentylimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-methylimidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopentyl group.
4-Cyclopentylimidazole-2-carbaldehyde: Lacks the bromine substitution at the 5-position.
5-Bromo-4-phenylimidazole-2-carbaldehyde: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
5-Bromo-4-cyclopentylimidazole-2-carbaldehyde is unique due to the combination of its bromine, cyclopentyl, and aldehyde substituents, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
4-bromo-5-cyclopentyl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H11BrN2O/c10-9-8(6-3-1-2-4-6)11-7(5-13)12-9/h5-6H,1-4H2,(H,11,12) |
Clé InChI |
BZVWZZSWGDKTLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=C(N=C(N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
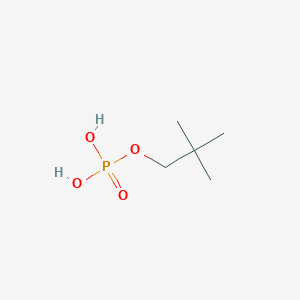
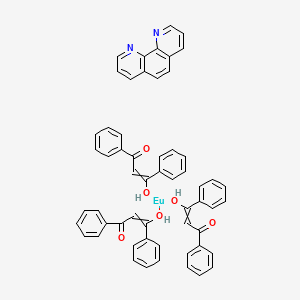
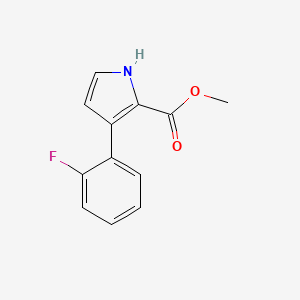
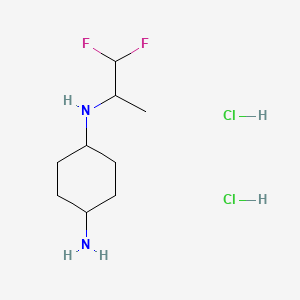
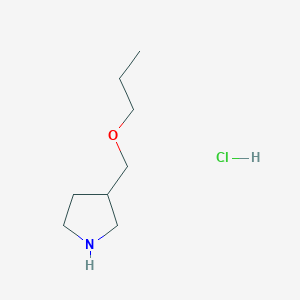
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
![(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
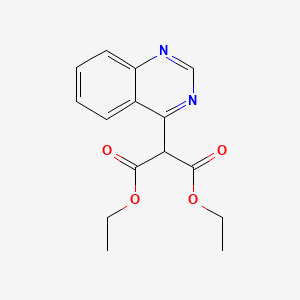

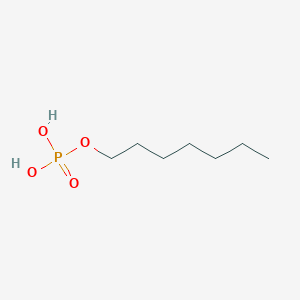
![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinepropanol](/img/structure/B13712413.png)
